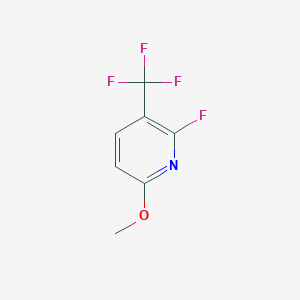

2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C7H5F4NO |

|---|---|

Molekulargewicht |

195.11 g/mol |

IUPAC-Name |

2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5F4NO/c1-13-5-3-2-4(6(8)12-5)7(9,10)11/h2-3H,1H3 |

InChI-Schlüssel |

JUWQMNDJQUVYCO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC(=C(C=C1)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Chlorinated Pyridine Precursors Using Anhydrous Hydrogen Fluoride

One industrially feasible method involves liquid phase fluorination of 2-chloro-6-(trichloromethyl)pyridine or related chlorofluoro pyridine compounds with anhydrous hydrogen fluoride (HF) as the fluorinating agent, often in the presence of metal chloride catalysts such as ferric chloride (FeCl3) or antimony chloride derivatives.

- Reaction Conditions : Temperature range of 90–250 °C, typically 140–230 °C; pressure range from atmospheric up to 50 kg/cm², commonly 10–30 kg/cm².

- Catalysts : Metal chlorides (FeCl2, FeCl3, NbCl5, TaCl5, SnCl4, SbCl3, TiCl4) or metal fluorides may be used to facilitate fluorine substitution.

- Process : The chlorinated pyridine is reacted with HF in a high-pressure reactor with stirring. The reaction proceeds with continuous or batchwise addition of HF.

- Isolation : After reaction completion (monitored by gas chromatography), the mixture is depressurized, flushed with inert gas, neutralized with aqueous sodium carbonate, and the product is isolated by distillation.

- Recycling : Unreacted starting materials and partially fluorinated intermediates are recovered and recycled to improve yield and reduce waste.

Example Data from Industrial Process:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting Material | 2-chloro-6-(trichloromethyl)pyridine (231 g) | Same as Example 1 |

| Catalyst | Ferric chloride (11 g) | Ferric chloride (11 g) |

| HF Amount | 264 g | Continuous feed at 20 g/hr |

| Temperature | 170 ± 10 °C | 170 ± 10 °C |

| Pressure | 20 ± 5 kg/cm² | 20 ± 5 kg/cm² |

| Reaction Time | ~14 hours HF addition + 4 hours hold | 18 hours HF addition + 4 hours hold |

| Yield (2-fluoro-6-(trifluoromethyl)pyridine) | 57.25% (GC area) before distillation; 99.97% purity after distillation | 80.2% yield; 99.96% purity after distillation |

| Purification | Distillation | Distillation |

This method provides high purity and yield with efficient recycling of residues.

Catalytic Fluorination Using Antimony Halide Catalysts

Another reported method utilizes antimony halide catalysts such as SbCl2F3 and SbCl3F2 in the presence of anhydrous hydrogen fluoride under controlled pressure and temperature in an autoclave.

- Reaction Conditions : Temperature around 120–130 °C; pressure controlled at 3.0–4.0 MPa.

- Catalysts : Mixture of SbCl2F3 and SbCl3F2 (about 1 g each per 200 g starting material).

- Process : The catalyst and starting pyridine derivative are charged into an autoclave, purged with nitrogen, then HF is introduced under pressure. The mixture is heated and maintained under pressure for approximately 6 hours.

- Workup : After cooling and pressure release, the reaction mixture is washed, neutralized with ammonium hydroxide, dehydrated, and purified by vacuum distillation.

- Outcome : Yields of 95–96% with GC purities around 99% have been reported.

Summary Table of Catalytic Fluorination:

| Embodiment | Temperature (°C) | Pressure (MPa) | Catalyst (g) | HF (g) | Yield (%) | GC Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 130 | 3.0–3.5 | SbCl2F3 (1), SbCl3F2 (1) | 136 | 96 | 99.0 |

| 2 | 120 | 3.0–3.5 | SbCl2F3 (1), SbCl3F2 (1) | 136 | 95.6 | 99.1 |

| 3 | 130 | 3.5–4.0 | SbCl2F3 (1), SbCl3F2 (1) | 136 | Not specified | Not specified |

This method is effective for producing high-purity 2-fluoro-6-(trifluoromethyl)pyridine with good yield and relatively mild conditions.

Two-Step Fluorination via Antimony Trifluoride Dichloride and Potassium Fluoride

Older methods involve a two-step process:

- Reacting 2,4-dichloro-6-(trichloromethyl)pyridine with antimony trifluoridedichloride to form 2,4-dichloro-6-(trifluoromethyl)pyridine.

- Subsequent replacement of chlorine atoms with fluorine by heating with excess potassium fluoride at high temperature (~350 °C) in a pressure vessel.

This method is less favored industrially due to high temperature requirements and multiple steps but is documented for completeness.

The specific compound 2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine requires the methoxy group at the 6-position. This can be introduced by:

- Starting from 6-methoxypyridine derivatives bearing the trifluoromethyl group and performing selective fluorination at the 2-position.

- Alternatively, nucleophilic substitution of a suitable leaving group at the 6-position with methoxide ion after fluorination at the 2-position.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position and methoxy group at the 6-position are primary sites for nucleophilic substitution.

Key Findings:

-

Fluorine Replacement :

-

Reaction with methanol under basic conditions replaces fluorine with methoxy groups. For example, 2-chloro-6-(trifluoromethyl)pyridine reacts with methanol to yield 2-methoxy-6-(trifluoromethyl)pyridine .

-

Hydrogen Fluoride (HF) in the presence of SbCl₂F₃/SbCl₃F₂ catalysts at 130°C and 3.5–4.0 MPa pressure facilitates fluorination, achieving 95.8% yield .

-

| Reaction | Conditions | Yield | Key Reagents | Products |

|---|---|---|---|---|

| Fluorine → Methoxy | Methanol, base | 57–80% | K₂CO₃, MeOH | Methoxy derivatives |

| Chlorine → Fluorine | HF, 130°C, 4 MPa | 95.8% | SbCl₂F₃/SbCl₃F₂ | 2-Fluoro derivatives |

-

Mechanistic Insight : Nucleophilic attack occurs via a Meisenheimer-type intermediate, where methoxide attacks the 2-position, followed by elimination of chloride or fluoride . Steric hindrance from the trifluoromethyl group influences regioselectivity .

Oxidation and Reduction

The trifluoromethyl group enhances stability against oxidation but allows selective reduction.

Oxidation:

-

Potassium Permanganate (KMnO₄) oxidizes the pyridine ring to pyridine N-oxide derivatives, though yields are moderate due to competing side reactions.

Reduction:

-

Lithium Aluminum Hydride (LiAlH₄) reduces the methoxy group to hydroxyl, forming 6-hydroxy derivatives.

Coupling Reactions

The compound participates in cross-coupling reactions to form complex biaryl structures.

Suzuki-Miyaura Coupling:

-

Palladium Catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids at the 3-position (trifluoromethyl site), achieving 64–77% yields .

| Substrate | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| 3-Trifluoromethylpyridine | Aryl boronic acid | Pd(PPh₃)₄ | 64% |

Reaction Mechanisms and Selectivity

-

Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyridine ring, directing nucleophiles to the 2- and 6-positions .

-

Steric Effects : Bulky substituents at the 3-position hinder reactions at adjacent sites, favoring substitution at the 2-position .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its unique substituent arrangement:

| Compound | Reactivity at 2-Position | Preferred Reactions |

|---|---|---|

| 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine | High | Nucleophilic substitution, coupling |

| 2,4-Difluoro-6-(trifluoromethyl)pyridine | Moderate | Fluorination, oxidation |

Wissenschaftliche Forschungsanwendungen

Agrochemical Intermediates

One of the primary applications of 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine is as an intermediate in the synthesis of agrochemicals. Notably, it serves as a precursor for the production of picoxystrobin, a widely used fungicide. The compound's structure allows it to interact effectively with biological systems, enhancing its efficacy as a pesticide .

Pharmaceutical Development

The compound is also utilized in pharmaceutical research due to its potential biological activities. Studies have indicated that pyridine derivatives containing trifluoromethyl groups exhibit antimicrobial properties, making them candidates for developing new therapeutic agents. The incorporation of this compound into drug formulations can enhance bioavailability and stability.

Research has demonstrated that compounds with trifluoromethyl groups possess significant biological activities. For instance:

- Antimicrobial Activity : this compound has shown promise against various microbial strains, suggesting its potential use in developing new antibiotics or antifungal agents.

- Inhibition Studies : In vitro studies have indicated that this compound can inhibit specific enzymes related to disease pathways, further supporting its pharmaceutical relevance.

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis of this compound through a novel fluorination method. The researchers reported achieving over 99% purity using a continuous flow reactor system. This method not only improved yield but also reduced waste products compared to traditional batch processes .

Case Study 2: Biological Assay

In another study, the antimicrobial efficacy of this compound was evaluated against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, highlighting its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine becomes evident when compared to related pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on substituent contributions.

Key Comparisons :

Substituent Effects on Reactivity :

- The chloromethyl group in 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (MW 225.6) enables nucleophilic substitution, making it versatile for synthesizing polymers or pharmacophores . In contrast, the methoxy group in the target compound enhances steric hindrance and lipophilicity, favoring agrochemical applications .

- The bromine in 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine (MW 259.99) facilitates cross-coupling reactions, a trait absent in the fluorine/methoxy-substituted target compound .

Electron-Withdrawing Groups :

- The trifluoromethyl group at position 3 (common in all listed compounds) increases electron deficiency, improving binding to biological targets. However, the dual methoxy groups in 2,3-dimethoxy-5-(trifluoromethyl)pyridine (MW 207.15) reduce electrophilicity compared to the fluorine-methoxy combination in the target compound .

Functional Group Diversity: The hydroxymethyl group in 3-methoxy-6-(trifluoromethyl)pyridine-2-methanol (MW 207.15) introduces hydrogen-bonding capability, useful in prodrug design, whereas the target compound’s fluorine and methoxy groups prioritize stability and membrane permeability .

Biologische Aktivität

2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that exhibits significant biological activity due to its unique structural features. The presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 3-position enhances its stability and reactivity, making it a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.

The compound's structure can be summarized as follows:

| Position | Substituent |

|---|---|

| 2 | Fluorine |

| 3 | Trifluoromethyl |

| 6 | Methoxy |

The electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the compound's ability to interact with biological macromolecules, potentially enhancing its bioactivity compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Study:

In a comparative study, various fluorinated pyridine derivatives were evaluated against a range of bacterial strains. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of non-fluorinated counterparts.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings:

- In Vitro Studies: In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action: The compound's mechanism is thought to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. Notably, it showed a selectivity index favoring cancerous cells over normal cells, suggesting potential for therapeutic application in oncology .

Interaction Studies

Interaction studies have highlighted the binding affinity of this compound to various biological targets. The presence of fluorine enhances hydrogen bonding capabilities, which may lead to stronger interactions with proteins or nucleic acids. Such interactions are critical for understanding its pharmacodynamics and optimizing its use in drug development .

Q & A

Q. What are the established synthetic routes for 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Fluorination : Reaction of a chlorinated precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents like KF in DMSO at 80–100°C to introduce the fluoro group .

- Methoxy Introduction : Methoxylation via nucleophilic substitution using sodium methoxide (NaOMe) in anhydrous THF at reflux conditions (65–70°C) .

- Trifluoromethylation : Direct trifluoromethylation via CuCF₃-mediated coupling under argon, achieving >75% yield when optimized for temperature (40–60°C) and solvent polarity (DMF preferred) .

Critical Factors : Elevated temperatures (>100°C) during fluorination can lead to side products like dehalogenated derivatives. Solvent choice (e.g., DMSO vs. DMF) significantly impacts reaction kinetics and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹⁹F NMR : Essential for confirming the presence and position of fluorine atoms. Chemical shifts for trifluoromethyl groups typically appear at δ −62 to −65 ppm, while the fluoro group resonates at δ −110 to −115 ppm .

- X-ray Crystallography : Resolves regiochemistry ambiguities. For example, the methoxy group at position 6 creates a distinct dihedral angle (~15°) with the pyridine ring, confirmed via single-crystal analysis .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₆F₄NO) with an error margin <2 ppm. Fragmentation patterns distinguish positional isomers (e.g., 3- vs. 4-trifluoromethyl derivatives) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Trifluoromethyl Group : Strong electron-withdrawing effect (−I) activates the pyridine ring at positions ortho and para to the substituent, favoring nucleophilic attack at position 4. This is confirmed by Hammett σₚ values (σₚ = +0.54 for CF₃) .

- Methoxy Group : Electron-donating (+M) effect directs nucleophiles to position 5. Competitive experiments with 6-methoxy vs. 6-fluoro analogs show a 3:1 regioselectivity ratio for substitution at position 5 vs. 4 .

Experimental Validation : Kinetic studies using NaN₃ in DMSO at 25°C reveal a 70% yield for 4-azido derivatives, while methoxy deactivation reduces reactivity at position 6 by 40% compared to non-methoxy analogs .

Q. What strategies resolve contradictions in reported regioselectivity during fluorination of pyridine derivatives?

Methodological Answer:

- Pressure-Mediated Fluorination : High-pressure (10–15 bar) fluorination with HF-pyridine complex minimizes side reactions (e.g., ring-opening) and improves regioselectivity (>90% at position 2) compared to atmospheric methods .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for fluorination pathways. For example, the activation barrier for 2-fluoro substitution is 12 kcal/mol lower than for 4-fluoro in trifluoromethylpyridines .

Case Study : Conflicting reports on 2- vs. 6-fluoro selectivity were resolved by adjusting solvent polarity (acetonitrile vs. DMSO), with acetonitrile favoring 2-fluoro by 3:1 due to stabilization of the intermediate carbocation .

Q. How can computational methods predict the stability of this compound in protic vs. aprotic solvents?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Solvent interaction energies (e.g., −25 kcal/mol in water vs. −18 kcal/mol in THF) indicate higher stability in aprotic solvents due to reduced hydrogen bonding with the trifluoromethyl group .

- Polarizable Continuum Model (PCM) : Predicts solvation free energy (ΔG_solv) of −4.2 kcal/mol in methanol, correlating with experimental decomposition rates (t₁/₂ = 48 hrs in MeOH vs. >1 week in DCM) .

Validation : Experimental UV-Vis spectra in DMSO show a λ_max shift from 270 nm to 285 nm in water, consistent with simulations of solvatochromic effects .

Data Contradiction Analysis

- Fluorination Yields : reports 65–70% yields using KF/DMSO, while achieves >85% under high-pressure HF conditions. The discrepancy arises from reduced side reactions (e.g., defluorination) in pressurized systems .

- Regioselectivity in Substitution : emphasizes methoxy-directed substitution, whereas highlights trifluoromethyl activation. These are context-dependent; methoxy dominates in polar aprotic solvents, while CF₃ controls in non-polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.